N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a structurally complex oxalamide derivative featuring a 3-chlorophenyl group and a 1,2,3,4-tetrahydroquinoline moiety modified with a thiophene-2-sulfonyl substituent. The oxalamide bridge (N-C(O)-C(O)-N) serves as a central scaffold, linking two pharmacologically relevant aromatic systems. The 3-chlorophenyl group is a common motif in medicinal chemistry, often associated with enhanced lipophilicity and target binding via halogen interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-15-5-1-6-16(12-15)23-20(26)21(27)24-17-9-8-14-4-2-10-25(18(14)13-17)31(28,29)19-7-3-11-30-19/h1,3,5-9,11-13H,2,4,10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIASCKETWRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Sulfonylation of Thiophene: Thiophene is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reactions: The sulfonylated thiophene is then coupled with the tetrahydroquinoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxalamide linkage or the aromatic rings, potentially leading to amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Potential
One of the most significant applications of N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide lies in its anticancer properties. Preliminary studies indicate that derivatives containing similar structural motifs can inhibit kinase activity, which is crucial for cancer cell proliferation . The compound's ability to interfere with cellular pathways involved in tumor growth positions it as a potential candidate for cancer therapy.
Neuroprotective Effects
Research has suggested that compounds with similar structures may exhibit neuroprotective effects. The interaction of the oxalamide group with neurotransmitter receptors could potentially lead to therapeutic benefits in neurodegenerative diseases. Studies focusing on related compounds have demonstrated their efficacy in modulating serotonin receptors, which are implicated in mood regulation and cognitive function .
Case Study 1: Anticancer Activity
A study involving the synthesis of various N-(4-chlorophenyl) substituted derivatives demonstrated significant inhibitory effects on cancer cell lines. The results indicated that modifications to the thiophene and oxalamide groups could enhance the anticancer activity of the compounds .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 (breast cancer) |
| Compound B | 8.9 | HeLa (cervical cancer) |
Case Study 2: Neuroprotective Mechanisms
Another investigation into related oxalamide derivatives revealed their potential to protect neuronal cells against oxidative stress. The study highlighted the role of thiophene groups in mediating neuroprotection through antioxidant mechanisms .
| Compound | Neuroprotection (%) | Mechanism |
|---|---|---|
| Compound C | 75 | Antioxidant activity |
| Compound D | 60 | Inhibition of apoptosis |
Mechanism of Action
The mechanism by which N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways relevant to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
Oxalamides are widely explored for their bioactivity. For example, N-phenyl-N'-(aryl)oxalamides have shown inhibitory effects on kinases such as EGFR and VEGFR2. The substitution pattern on the aryl groups critically determines potency; the 3-chlorophenyl group in the target compound may enhance binding affinity compared to non-halogenated analogs due to hydrophobic and halogen-bonding interactions .
Tetrahydroquinoline-Based Compounds
Tetrahydroquinoline scaffolds are prevalent in drugs like topotecan (a topoisomerase inhibitor) and antihypertensive agents. Sulfonylation of the tetrahydroquinoline nitrogen (as seen in the target compound) is less common but may improve solubility or modulate interactions with enzymes like carbonic anhydrases.
Sulfonyl-Containing Analogs
Thiophene sulfonyl groups, as in the target compound, differ from benzene sulfonyl derivatives (e.g., celecoxib).
Chlorophenyl-Containing Compounds
The 3-chlorophenyl group is shared with 3-chloro-N-phenyl-phthalimide (Fig. 1, ), a monomer for polyimide synthesis. However, the phthalimide backbone in contrasts sharply with the oxalamide-tetrahydroquinoline system, highlighting divergent applications (material science vs.
Comparative Data Table
Research Findings and Gaps
- Activity Prediction: The target compound’s sulfonyl-tetrahydroquinoline group may confer selectivity for sulfotransferases or proteases, while the oxalamide bridge could mimic ATP-binding motifs in kinases.
- Metabolic Stability : The thiophene sulfonyl group might reduce oxidative metabolism compared to benzene sulfonyl analogs, as seen in studies on thiophene vs. benzene rings in drug design.
- This underscores the need for targeted biochemical assays.
Biological Activity
N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.0 g/mol. The compound features a chloro-substituted phenyl group and a thiophene moiety linked through a sulfonamide group to a tetrahydroquinoline structure.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on sulfonamide derivatives containing thiophene rings have shown significant inhibition against Tobacco Mosaic Virus (TMV). One study reported that certain derivatives achieved up to 50% TMV inhibition at specific concentrations .
Table 1: Antiviral Activity of Related Compounds
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Research into related compounds has shown that they can inhibit key signaling pathways associated with various cancers. For example, derivatives targeting the AKT pathway demonstrated low micromolar activity against AKT2/PKBβ, an important oncogenic target in glioma therapy . The ability to inhibit glioma cell growth while sparing non-cancerous cells suggests a promising therapeutic profile.
Table 2: Anticancer Activity Against Glioma Cells
| Compound | EC50 (µM) | Cell Line |
|---|---|---|
| Compound 4j | <10 | U87MG |
| Compound 4j | <10 | C6 |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling and viral replication. The presence of the thiophene and oxalamide moieties is believed to enhance its binding affinity for these targets.
Case Studies
A study focusing on the synthesis and evaluation of thiophene-containing compounds highlighted their effectiveness in inhibiting viral replication and cancer cell proliferation. The results underscored the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
